2-methyl-3-[(2-methyl-1H-indol-3-yl)(3-pyridyl)methyl]-1H-indole
Overview
Description
2-methyl-3-[(2-methyl-1H-indol-3-yl)(3-pyridyl)methyl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological processes, contributing to the compound’s broad-spectrum biological activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activities . The nature of these interactions and the resulting changes would depend on the specific targets and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities would involve different biochemical pathways and their downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects.
Preparation Methods
The synthesis of 2-methyl-3-[(2-methyl-1H-indol-3-yl)(3-pyridyl)methyl]-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses hydrazine and ketones under acidic conditions . Another approach is the use of organocatalysts in a one-pot three-component reaction, which involves the reaction of phthalhydrazide, aldehydes, and indoline-2-one under reflux conditions . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
2-methyl-3-[(2-methyl-1H-indol-3-yl)(3-pyridyl)methyl]-1H-indole has a wide range of scientific research applications:
Comparison with Similar Compounds
2-methyl-3-[(2-methyl-1H-indol-3-yl)(3-pyridyl)methyl]-1H-indole can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity.
1-methylindole-3-carboxaldehyde: Used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methyl-3-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3/c1-15-22(18-9-3-5-11-20(18)26-15)24(17-8-7-13-25-14-17)23-16(2)27-21-12-6-4-10-19(21)23/h3-14,24,26-27H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFCKEKXFOFHTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)C4=C(NC5=CC=CC=C54)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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